KCC2 Inhibition: VU0463271 vs. Analogs
The derivative VU0463271, which incorporates the 4-cyclopropyl-2-methylthiazole scaffold, is a highly potent and selective KCC2 inhibitor. It displays an IC50 of 61 nM, which is approximately 8.8-fold more potent than its structural analog VU0255011 (IC50 = 537 nM) and 9.3-fold more potent than VU0240511 (IC50 = 568 nM) . This demonstrates that the specific thiazole substitution pattern is critical for achieving high potency. Furthermore, VU0463271 exhibits >100-fold selectivity for KCC2 over the closely related Na-K-2Cl cotransporter NKCC1 and shows no activity against a panel of 68 GPCRs, ion channels, and transporters, highlighting its target specificity .
| Evidence Dimension | Inhibitory Potency (IC50) against KCC2 |
|---|---|
| Target Compound Data | 61 nM (VU0463271) |
| Comparator Or Baseline | VU0255011: 537 nM; VU0240511: 568 nM |
| Quantified Difference | 8.8-fold more potent than VU0255011; 9.3-fold more potent than VU0240511 |
| Conditions | Thallium flux assay in HEK293 cells expressing human KCC2 |
Why This Matters
This quantifies the scaffold's essential role in achieving high potency and selectivity for a clinically relevant CNS target, guiding procurement for neuroscience research.
